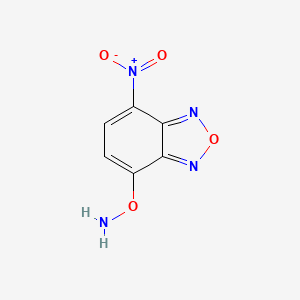

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine: is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring. The presence of a nitro group at the 7th position and a hydroxylamine group at the 4th position further enhances its reactivity and utility in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of the hydroxylamine group. The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the hydroxylamine group can be carried out using hydroxylamine hydrochloride in the presence of a base such as sodium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Tin(II) chloride, iron powder, hydrochloric acid.

Substitution: Sodium hydroxide, alkyl halides, alcohols.

Major Products:

Reduction of Nitro Group: Amino derivatives of benzoxadiazole.

Substitution Reactions: Various substituted benzoxadiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine is widely used as a fluorescent probe in chemical research. Its unique fluorescence properties make it an excellent candidate for studying molecular interactions and dynamics .

Biology: In biological research, this compound is used to monitor glucose uptake in live cells. It serves as a fluorescent glucose analog, allowing researchers to visualize and quantify glucose transport in real-time .

Medicine: The compound has shown potential in cancer research, particularly in inhibiting glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes in cells. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy .

Industry: this compound is used in the development of fluorescent dyes and sensors for various industrial applications, including environmental monitoring and quality control .

Wirkmechanismus

The mechanism of action of O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine involves its interaction with specific molecular targets. In cancer cells, it inhibits the activity of glutathione S-transferases (GSTs), leading to the accumulation of toxic compounds and induction of apoptosis. This process involves the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in cell death and survival .

Vergleich Mit ähnlichen Verbindungen

2-Deoxy-2-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino-D-glucose (2-NBDG): A fluorescent glucose analog used to study glucose uptake in cells.

6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX): An anticancer compound that inhibits GSTP1-1 and induces apoptosis in cancer cells.

Uniqueness: O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine stands out due to its dual functionality as both a fluorescent probe and a biochemical inhibitor. Its ability to participate in diverse chemical reactions and its applications in various fields make it a versatile and valuable compound in scientific research.

Biologische Aktivität

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine, also known as NBD-hydroxylamine, is a derivative of the 7-nitro-2,1,3-benzoxadiazole (NBD) family. This compound has garnered attention due to its potential biological activities, particularly in fluorescence applications and interactions with biological macromolecules. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C7H6N4O3

- Molecular Weight : 194.15 g/mol

- CAS Number : 1360449-26-8

This compound exhibits several biological activities primarily through its interaction with various enzymes and cellular components:

- Inhibition of Glutathione S-transferases (GSTs) :

-

Fluorescent Properties :

- The compound is notable for its fluorescent properties, which are utilized in various biochemical assays. It is particularly sensitive to zinc ions (Zn²⁺), making it valuable for detecting zinc concentrations in biological samples. The fluorescence emission occurs at a wavelength of 534 nm when excited at 470 nm .

- Cellular Uptake and Localization :

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Study 1: Apoptosis Induction in Tumor Cells

A study demonstrated that submicromolar concentrations of NBD derivatives triggered apoptosis in various human tumor cell lines by disrupting the JNK-GSTP1 complex. This finding suggests that this compound could be developed as a chemotherapeutic agent .

Case Study 2: Zinc Ion Detection

In vivo studies using zebrafish larvae highlighted the compound's ability to detect Zn²⁺ concentrations effectively. The compound's selectivity was confirmed against other metal ions such as Ca²⁺ and Mg²⁺, showcasing its potential application in physiological studies involving zinc homeostasis .

Research Findings

Recent research has focused on the synthesis and application of NBD derivatives:

- A study published in Cancer Research detailed the interaction between NBD derivatives and human GSTs, providing insights into their inhibition mechanisms and potential therapeutic applications .

- Another investigation explored the fluorescent properties of NBD compounds for imaging cellular processes related to lipid-receptor interactions in live cells .

Eigenschaften

IUPAC Name |

O-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O4/c7-13-4-2-1-3(10(11)12)5-6(4)9-14-8-5/h1-2H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOUDYDAZGFVMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)ON)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.